


# Technical Guide: Spectroscopic and Synthetic Profile of 2-(Allyloxy)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **2-(Allyloxy)-3-bromobenzaldehyde**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide presents a detailed, proposed synthesis protocol and a complete set of predicted spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers working with or planning to synthesize this molecule.

## **Proposed Synthesis**

The synthesis of **2-(Allyloxy)-3-bromobenzaldehyde** can be achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This procedure involves the O-alkylation of a phenol with an alkyl halide in the presence of a weak base.

# Experimental Protocol: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde

Starting Material: 3-Bromo-2-hydroxybenzaldehyde[1][2][3][4] Reagent: Allyl bromide Base: Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone



#### Procedure:

- To a stirred solution of 3-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
- Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of deionized water.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(Allyloxy)-3-bromobenzaldehyde.

## **Spectroscopic Data (Predicted)**

The following tables summarize the predicted spectroscopic data for **2-(Allyloxy)-3-bromobenzaldehyde**. These predictions are derived from the analysis of the starting material, 3-bromo-2-hydroxybenzaldehyde[1][2][3][4], and related compounds such as 2-(allyloxy)benzaldehyde and other substituted aromatic aldehydes.

### Predicted <sup>1</sup>H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment   | Justification                                                                                    |
|-------------------------|--------------|-------------|--------------|--------------------------------------------------------------------------------------------------|
| ~10.4                   | S            | 1H          | -СНО         | The aldehyde proton is a singlet and typically appears far downfield.                            |
| ~7.8-7.9                | d            | 1H          | Ar-H         | Aromatic proton ortho to the aldehyde group, expected to be a doublet.                           |
| ~7.5-7.6                | d            | 1H          | Ar-H         | Aromatic proton para to the aldehyde group, expected to be a doublet.                            |
| ~7.2-7.3                | t            | 1H          | Ar-H         | Aromatic proton meta to the aldehyde group, expected to be a triplet.                            |
| ~6.0-6.1                | m            | 1H          | -OCH2-CH=CH2 | The internal vinyl proton of the allyl group, a multiplet due to coupling with adjacent protons. |
| ~5.3-5.5                | m            | 2H          | -OCH2-CH=CH2 | The terminal vinyl protons of the allyl group, appearing as a multiplet.                         |



| ~4.6-4.7 d 2H | -OCH2-CH=CH2 | The allylic protons adjacent to the ether oxygen, appearing as a doublet. |
|---------------|--------------|---------------------------------------------------------------------------|
|---------------|--------------|---------------------------------------------------------------------------|

## Predicted <sup>13</sup>C NMR Data

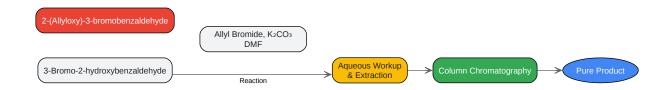
Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment   | Justification                                                                      |
|-------------------------|--------------|------------------------------------------------------------------------------------|
| ~190-192                | -CHO         | The aldehyde carbonyl carbon is characteristically found in this downfield region. |
| ~158-160                | Ar-C-O       | The aromatic carbon attached to the allyloxy group.                                |
| ~135-137                | Ar-C         | Quaternary aromatic carbon.                                                        |
| ~132-134                | -OCH2-CH=CH2 | The internal vinyl carbon of the allyl group.                                      |
| ~128-130                | Ar-CH        | Aromatic methine carbon.                                                           |
| ~125-127                | Ar-CH        | Aromatic methine carbon.                                                           |
| ~118-120                | -OCH2-CH=CH2 | The terminal vinyl carbon of the allyl group.                                      |
| ~115-117                | Ar-CH        | Aromatic methine carbon.                                                           |
| ~112-114                | Ar-C-Br      | The aromatic carbon attached to the bromine atom.                                  |
| ~70-72                  | -OCH2-CH=CH2 | The allylic carbon of the ether linkage.                                           |



**Predicted IR Data** 

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment    | Justification                                              |
|--------------------------------|---------------|---------------|------------------------------------------------------------|
| ~3080                          | Medium        | =C-H stretch  | Aromatic and vinylic C-H stretching.                       |
| ~2930, 2870                    | Medium        | C-H stretch   | Aliphatic C-H<br>stretching of the allyl<br>group.         |
| ~2820, 2720                    | Weak          | C-H stretch   | Characteristic<br>aldehyde C-H Fermi<br>resonance doublet. |
| ~1690                          | Strong        | C=O stretch   | Aldehyde carbonyl stretching vibration.                    |
| ~1600, 1470                    | Medium-Strong | C=C stretch   | Aromatic ring skeletal vibrations.                         |
| ~1250                          | Strong        | C-O-C stretch | Asymmetric stretching of the aryl-alkyl ether.             |
| ~1020                          | Medium        | C-O-C stretch | Symmetric stretching of the aryl-alkyl ether.              |
| ~930, 990                      | Medium        | =C-H bend     | Out-of-plane bending for the allyl group vinyl hydrogens.  |
| ~750                           | Strong        | C-Br stretch  | Stretching vibration of the carbon-bromine bond.           |


# **Predicted Mass Spectrometry Data**



| m/z     | Relative Intensity | Assignment               | Justification                                                                                                   |
|---------|--------------------|--------------------------|-----------------------------------------------------------------------------------------------------------------|
| 240/242 | High               | [M]+                     | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |
| 211/213 | Medium             | [M-CHO] <sup>+</sup>     | Loss of the formyl group.                                                                                       |
| 199/201 | Medium             | [M-C3H5] <sup>+</sup>    | Loss of the allyl group.                                                                                        |
| 121     | High               | [M-Br-C₃H₅] <sup>+</sup> | Loss of both the bromine atom and the allyl group.                                                              |
| 41      | High               | [C₃H₅] <sup>+</sup>      | Allyl cation fragment.                                                                                          |

# Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2-(Allyloxy)-3-bromobenzaldehyde**.



Click to download full resolution via product page

Caption: Synthetic workflow for **2-(Allyloxy)-3-bromobenzaldehyde**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-hydroxybenzaldehyde | 1829-34-1 [chemicalbook.com]
- 3. 3-Bromo-2-hydroxybenzaldehyde | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 2-(Allyloxy)-3-bromobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2362877#spectroscopic-data-of-2-allyloxy-3-bromobenzaldehyde]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com